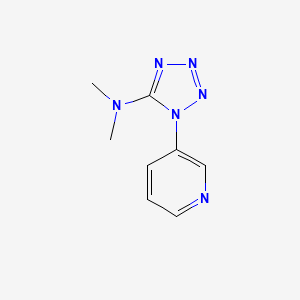

N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine

Description

N,N-Dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine is a heterocyclic compound featuring a tetrazole core substituted with a 3-pyridinyl group at the 1-position and a dimethylamine moiety at the 5-position. Tetrazoles are nitrogen-rich aromatic rings known for their stability and diverse applications in pharmaceuticals, agrochemicals, and energetic materials .

Properties

IUPAC Name |

N,N-dimethyl-1-pyridin-3-yltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-13(2)8-10-11-12-14(8)7-4-3-5-9-6-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQRJVRHFHYKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine typically involves the reaction of 3-aminopyridine with dimethylamine and a suitable tetrazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediates followed by their subsequent reaction to form the final product. The process is optimized for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyridine-tetrazole compounds.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine exhibits potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests that it may possess various biological activities.

Case Studies :

- Antimicrobial Activity : Research has indicated that derivatives of tetraazolamines can exhibit antimicrobial properties. A study demonstrated that modifications in the substituents on the tetraazole ring could enhance activity against specific bacterial strains.

- Anticancer Properties : Some studies have explored the cytotoxic effects of similar compounds against cancer cell lines. The incorporation of the pyridine ring may influence the compound's ability to interact with cellular targets involved in cancer progression.

Agricultural Chemistry

The compound's nitrogen-rich structure makes it a candidate for use in agrochemicals, particularly as a potential herbicide or fungicide.

Case Studies :

- Herbicidal Activity : A series of experiments tested various tetraazole derivatives for their herbicidal efficacy against common weeds. Results indicated promising activity, particularly when combined with other active ingredients.

- Fungicidal Properties : Investigations into the fungicidal properties of related compounds have shown effectiveness against fungal pathogens affecting crops. The mechanism of action is believed to involve disruption of fungal cell wall synthesis.

Materials Science

N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine has been studied for its potential applications in creating novel materials.

Case Studies :

- Polymer Chemistry : Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance compared to traditional polymers.

- Nanotechnology : The compound's ability to form stable complexes with metal ions has led to investigations into its use in nanomaterial synthesis, particularly for catalytic applications.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: Pyridinyl Substituent Variations

- N,N-Dimethyl-1-(4-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine The 4-pyridinyl isomer differs in the substituent position on the pyridine ring.

Heterocyclic Core Modifications

N,N-Dimethyl-1-(2-pyrimidinyl)-1H-1,2,3,4-tetraazol-5-amine (CAS 320415-73-4)

Triazole Derivatives (e.g., N-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine)

Pyrazole-Based Analogs

Substituent Variations on the Amine Group

- The triazolo-pyrimidine core also introduces π-π stacking capabilities absent in tetrazoles .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Compounds

Functional and Application Insights

- Energetic Materials : Tetrazole derivatives with high nitrogen content (e.g., the pyrimidine analog) exhibit superior detonation velocities and thermal stability compared to triazoles or pyrazoles .

- Pharmaceutical Potential: Pyridine-substituted tetrazoles may mimic purine or pyrimidine structures, enabling kinase inhibition or nucleic acid binding, as seen in triazole-based anticancer agents .

Biological Activity

N,N-Dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetraazole derivatives, characterized by a five-membered ring containing four nitrogen atoms. Its chemical formula is , and it has a molecular weight of 206.21 g/mol. The presence of the pyridine moiety contributes to its biological activity by enhancing interactions with biological targets.

Research indicates that tetraazole derivatives can act on various biological pathways. Specifically, N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine has been studied for its role as an inhibitor of certain protein kinases and its potential as a modulator of GABA receptors.

Protein Kinase Inhibition

Studies have shown that compounds with similar structures exhibit inhibition of mesenchymal–epithelial transition factor (c-Met) protein kinase. This inhibition is crucial in cancer therapy as c-Met is often overexpressed in various malignancies. For instance, a related compound demonstrated potent c-Met inhibition with an IC50 value in the low micromolar range .

GABA Receptor Modulation

Additionally, there is evidence suggesting that tetraazole derivatives may act as allosteric modulators of GABA_A receptors. This interaction could lead to enhanced inhibitory neurotransmission, making these compounds potential candidates for treating neurological disorders .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine and related compounds:

Case Study 1: Cancer Treatment

In a preclinical study involving various cancer cell lines, N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine exhibited significant cytotoxic effects. The compound was tested against non-small cell lung cancer (NSCLC) models and showed promising results in reducing tumor growth when used in combination with other chemotherapeutic agents.

Case Study 2: Neurological Disorders

Another investigation assessed the compound's effects on GABA_A receptor activity in vitro. The results indicated that it could enhance GABAergic transmission, providing a potential therapeutic avenue for conditions like epilepsy and anxiety disorders.

Q & A

Basic: What are the established synthetic routes for N,N-dimethyl-1-(3-pyridinyl)-1H-1,2,3,4-tetraazol-5-amine?

The compound is synthesized via multi-step protocols involving condensation and cyclization reactions. A typical approach includes:

- Step 1 : Formation of the 1,2,3,4-tetrazole ring through [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.

- Step 2 : Functionalization of the tetrazole with a 3-pyridinyl group via nucleophilic substitution or palladium-catalyzed coupling.

- Step 3 : Introduction of dimethylamine groups through alkylation or reductive amination.

Key challenges include regioselectivity in tetrazole substitution and purification of intermediates using column chromatography or recrystallization .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions. SHELX software (SHELXL/SHELXS) is widely used for structure refinement, leveraging high-resolution data to resolve torsional angles and hydrogen-bonding networks .

- NMR Spectroscopy : H and C NMR confirm substituent positions, with dimethylamine protons appearing as singlets (~2.2–2.5 ppm) and pyridinyl protons as multiplet signals (7.5–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 247.12 for [M+H]) and fragmentation patterns .

Advanced: How can computational modeling predict biological or chemical interactions of this compound?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., enzymes or receptors). The tetrazole ring’s electron-deficient nature enhances π-π stacking with aromatic residues in active sites.

- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps, dipole moments) to explain reactivity. The 3-pyridinyl group’s electron-withdrawing effect stabilizes charge distribution in the tetrazole ring .

- MD Simulations : Evaluate stability in solvated systems (e.g., water or lipid bilayers) to predict pharmacokinetic behavior .

Advanced: How can contradictions in spectroscopic vs. crystallographic data be resolved during characterization?

- Cross-Validation : Compare experimental H NMR shifts with computed values (GIAO method) to identify discrepancies caused by dynamic effects (e.g., tautomerism).

- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic forms that may cause spectral variations.

- Synchrotron XRD : High-flux X-rays resolve ambiguous electron density maps, especially for flexible substituents like dimethylamine .

Advanced: What strategies optimize the stability of this compound under thermal or oxidative conditions?

- Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds (typically >200°C for tetrazoles).

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Co-crystallization : Stabilize the structure using counterions (e.g., nitrate) or co-formers (e.g., cyclodextrins) to enhance lattice energy .

Basic: What are the key challenges in synthesizing derivatives with modified substituents?

- Regioselectivity : Competing substitution at N1 vs. N2 positions of the tetrazole requires careful control of reaction conditions (e.g., temperature, catalysts).

- Functional Group Compatibility : Electron-rich pyridinyl groups may deactivate electrophilic reagents, necessitating protecting groups (e.g., Boc for amines) .

- Purification : Hydrophilic byproducts (e.g., salts) are removed via reverse-phase HPLC or ion-exchange resins .

Advanced: How does the tetrazole ring influence the compound’s electronic and energetic properties?

- Electronic Effects : The tetrazole’s high nitrogen content (N% ~45%) increases density (~1.4 g/cm³) and heats of formation (~300 kJ/mol), making it suitable for energetic materials.

- Hydrogen Bonding : The NH group in 1H-tetrazoles forms strong H-bonds with carbonyl or nitro groups, enhancing crystal packing and thermal stability .

- pH Sensitivity : Deprotonation at high pH (pKa ~4.7) alters solubility and reactivity, critical for formulation in drug delivery .

Advanced: What mechanistic insights guide the design of catalytic pathways for this compound?

- Cycloaddition Catalysis : Cu(I) or Ru(II) catalysts improve yield and regioselectivity in tetrazole formation.

- Cross-Coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at the pyridinyl position using Pd(PPh) and boronic acids.

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 1h) for steps like amide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.